1-(4-Methoxybenzyl)guanidine

Description

BenchChem offers high-quality 1-(4-Methoxybenzyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

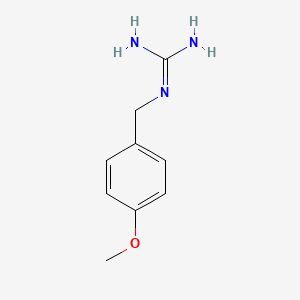

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNNHGKCGLQEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385464 | |

| Record name | 1-(4-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-16-6 | |

| Record name | 1-(4-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxybenzyl)guanidine: A Framework for Elucidating its Mechanism of Action

An In-depth Technical Guide for Researchers

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a vast array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Its strong basicity and ability to form multiple hydrogen bonds allow it to interact with various biological targets like enzymes and ion channels.[3][4] The benzyl moiety, when appended to the guanidine core, can further modulate this activity, as seen in compounds like meta-iodobenzylguanidine (MIBG), which targets catecholamine uptake systems.[5] This guide focuses on 1-(4-Methoxybenzyl)guanidine, a specific derivative for which the mechanism of action is not yet fully characterized in public literature. Instead of a retrospective review, this document presents a prospective, in-depth framework for its systematic investigation. We will outline plausible mechanistic hypotheses based on the known pharmacology of analogous structures and detail a comprehensive experimental blueprint designed to elucidate its primary biological targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel guanidine-based compounds.

Introduction: The Guanidine Scaffold in Drug Discovery

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in biologically active molecules.[6] Its resonance-stabilized protonated form, the guanidinium cation, is stable over a wide physiological pH range, enabling it to act as a key interaction point with negatively charged biological macromolecules such as phosphates in DNA or carboxylates in proteins.[7] This has led to the development of drugs targeting a wide spectrum of diseases, from diabetes (Metformin, a biguanide) to viral infections and cancer.[1][8]

The addition of a substituted benzyl group, as in 1-(4-Methoxybenzyl)guanidine, introduces significant lipophilicity and specific steric and electronic features. The methoxy group can influence metabolic stability and receptor binding affinity. While direct studies on 1-(4-Methoxybenzyl)guanidine are scarce, the activities of related compounds provide a logical starting point for investigation:

-

Benzylguanidines have been shown to inhibit mitochondrial respiration and neurotransmitter transporters.[5]

-

Substituted guanidines can act as potent inhibitors of voltage-gated potassium (Kv) channels, disrupting cellular membrane potential.[9]

-

Many lipophilic guanidine derivatives exhibit antimicrobial properties by targeting and disrupting the bacterial cytoplasmic membrane.[10]

-

Certain polymeric guanidines have been shown to modulate critical inflammatory signaling pathways, including NF-κB and cGAS/STING.[11][12]

Given this landscape, 1-(4-Methoxybenzyl)guanidine represents a compelling candidate for discovery, possessing the potential to act on multiple, distinct biological targets. The following sections lay out a rational, multi-pronged strategy to systematically uncover its mechanism of action.

Postulated Mechanisms and Primary Therapeutic Targets

Based on the chemical structure and the known activities of related molecules, we can formulate several primary hypotheses for the mechanism of action of 1-(4-Methoxybenzyl)guanidine.

Hypothesis A: Ion Channel and Transporter Modulation

The structural similarity to neuron-blocking agents like guanethidine and MIBG suggests a potential interaction with monoamine transporters or voltage-gated ion channels.[5] Guanidine itself is a known inhibitor of Kv channels, where it is proposed to act as a "molecular glue" that stabilizes the channel in a closed state.[9] The 4-methoxybenzyl group could enhance affinity and selectivity for specific channel subtypes.

Hypothesis B: Antimicrobial Membrane Disruption

The cationic guanidinium head and the lipophilic benzyl tail give 1-(4-Methoxybenzyl)guanidine an amphipathic character, a key feature of many membrane-active antimicrobial agents. Like the compound Isopropoxy Benzene Guanidine (IBG), it could preferentially bind to anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CA) in bacterial membranes, leading to membrane depolarization, loss of proton motive force, and cell death.[10]

Hypothesis C: Intracellular Signaling Pathway Modulation

Recent studies have implicated guanidine-containing polymers in the dysregulation of innate immune signaling. For instance, polyhexamethylene guanidine (PHMG) can trigger inflammatory responses through the activation of the NF-κB pathway or modulate the cGAS/STING pathway, which is critical for host defense.[11][12] It is plausible that 1-(4-Methoxybenzyl)guanidine could penetrate cells and interact with key proteins in these cascades.

Experimental Blueprint for Mechanistic Elucidation

A robust investigation requires a tiered approach, beginning with broad phenotypic screening and progressing to specific, target-based assays.

Tier 1: Initial Phenotypic Screening

The first step is to perform broad screening to identify the primary biological effect of the compound.

-

Antiproliferative/Cytotoxicity Assay: Evaluate the compound against a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, LNCaP prostate) and a non-cancerous control cell line (e.g., HEK293) to determine its cytotoxic potential and selectivity. The MTT or CellTiter-Glo assay is standard for this purpose.[13]

-

Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.

Table 1: Hypothetical Initial Screening Data for 1-(4-Methoxybenzyl)guanidine

| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 / MIC) |

| Cytotoxicity | A549 (Human Lung Cancer) | IC50 | 15 µM |

| Cytotoxicity | HEK293 (Human Embryonic Kidney) | IC50 | > 100 µM |

| Antimicrobial | S. aureus (Gram-positive) | MIC | 4 µg/mL |

| Antimicrobial | E. coli (Gram-negative) | MIC | 64 µg/mL |

Causality Note: A significant window between the cytotoxic IC50 in cancer cells and non-cancerous cells, or a potent MIC against specific microbes, provides the first critical clue to direct subsequent mechanistic studies. The hypothetical data above would suggest a promising antimicrobial effect, particularly against Gram-positive bacteria, and some selective anticancer activity.

Tier 2: Investigating the Antimicrobial Mechanism (Hypothesis B)

Assuming a positive result in the MIC assay, the next logical step is to determine if the mechanism involves membrane disruption.

-

Culture Preparation: Grow S. aureus to the mid-logarithmic phase.

-

Cell Preparation: Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in buffer to a standard optical density.

-

Probe Loading: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate until fluorescence quenching is stable.

-

Compound Addition: Add varying concentrations of 1-(4-Methoxybenzyl)guanidine. A known membrane-disrupting agent like colistin serves as a positive control.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

-

Cell Preparation: Prepare the bacterial suspension as described above.

-

Probe and Compound Addition: Add the membrane-impermeable DNA-binding dye SYTOX Green to the suspension, followed by the addition of 1-(4-Methoxybenzyl)guanidine.

-

Measurement: Monitor the increase in fluorescence. Entry of the dye into the cell and binding to DNA results in a significant fluorescence increase, indicating membrane permeabilization.

Caption: Experimental workflow for assessing bacterial membrane disruption.

Tier 2: Investigating Ion Channel Modulation (Hypothesis A)

If cytotoxicity against mammalian cells (especially neuronal or cardiac cell lines) is observed, investigating ion channel activity is paramount.

-

Cell Line Selection: Use a cell line stably expressing a specific voltage-gated potassium channel of interest (e.g., HEK293 cells expressing Kv1.3).

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Recording: Using a micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a voltage-step protocol to elicit ionic currents through the channels.

-

Compound Application: Perfuse the cell with a solution containing 1-(4-Methoxybenzyl)guanidine at various concentrations.

-

Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition and calculate the IC50 value.

Caption: Postulated mechanism of Kv channel inhibition by 1-(4-MBG).

Tier 2: Investigating Signaling Pathway Modulation (Hypothesis C)

If the compound shows activity at sub-lethal concentrations or induces specific phenotypes like cytokine release, probing key inflammatory pathways is warranted.

-

Cell Culture and Treatment: Culture RAW264.7 macrophages. Stimulate with LPS (lipopolysaccharide) in the presence or absence of various concentrations of 1-(4-Methoxybenzyl)guanidine for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates.

-

SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize protein bands.

Causality Note: A decrease in LPS-induced IκBα phosphorylation and degradation, along with reduced p65 phosphorylation, would strongly indicate that 1-(4-Methoxybenzyl)guanidine inhibits the NF-κB pathway upstream of IκBα degradation.[12]

Caption: Potential inhibition point of 1-(4-MBG) in the NF-κB pathway.

Synthesis and Characterization

For robust and reproducible biological evaluation, the synthesis and purification of 1-(4-Methoxybenzyl)guanidine must be well-defined. A common and effective method for guanidylation involves the use of reagents like N,N′-di-Boc-N″-triflylguanidine.[13]

-

Starting Material: Commercially available 4-methoxybenzylamine.

-

Guanidylation: The amine is reacted with a suitable guanidylating agent, such as N,N′-di-Boc-N″-triflylguanidine, in an appropriate solvent (e.g., DCM) with a non-nucleophilic base (e.g., DIPEA).[13] This yields the di-Boc protected intermediate.

-

Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in methanol) to yield the final product, 1-(4-Methoxybenzyl)guanidine, typically as a salt (e.g., hydrochloride or TFA salt).

-

Characterization: The final compound's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Summary and Future Directions

This guide presents a logical and systematic framework for elucidating the mechanism of action of 1-(4-Methoxybenzyl)guanidine. By leveraging knowledge from analogous compounds, we have formulated distinct, testable hypotheses and provided detailed, field-proven experimental protocols.

-

Initial screening will triage the compound's primary activity, whether it be antimicrobial, cytotoxic, or neuromodulatory.

-

Tier 2 mechanistic studies will then focus on specific targets, such as bacterial membranes, ion channels, or intracellular signaling cascades.

The results from this experimental blueprint will provide a comprehensive understanding of the compound's biological activity. For drug development professionals, a clear mechanism of action is critical for lead optimization, predicting potential off-target effects, and defining the therapeutic window. Future work would involve in vivo studies in relevant disease models (e.g., murine infection models for an antimicrobial candidate or neurodegenerative models for a neuroprotective agent) to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.[13][14]

References

- INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.

- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P

- Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice.

-

Smets, L. A., et al. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology, 40(3), 253-258. [Link]

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput

- Successful treatment of enterovirus-infected mice by 2-(alpha-hydroxybenzyl)-benzimidazole and guanidine.

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.

-

An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. NIH. [Link]

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central. [Link]

-

4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PMC - PubMed Central. [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

-

Antiviral effect of guanidine. PubMed. [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. [Link]

-

Biologically active guanidine alkaloids. ScienceOpen. [Link]

-

Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

-

Discovery and characterization of a fourth class of guanidine riboswitches. PubMed. [Link]

-

cGAS/STING pathway modulation in polyhexamethyleneguanidine phosphate-induced immune dysregulation and pulmonary fibrosis using human monocytic cells (THP-1) and male C57BL/6 mice. PubMed. [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PMC - PubMed Central. [Link]

-

The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells. PubMed. [Link]

-

Therapeutic outcomes of131I-MIBG (Meta-Iodo- Benzyl-Guanidine) therapy in different types of malignancy from a tertiary center of India – a retrospective analysis. INIS-IAEA. [Link]

-

Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

-

Guanidine – Knowledge and References. Taylor & Francis. [Link]

-

A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. RNA Biology. [Link]

-

Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220. PubMed. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

-

Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 4. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 7. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cGAS/STING pathway modulation in polyhexamethyleneguanidine phosphate-induced immune dysregulation and pulmonary fibrosis using human monocytic cells (THP-1) and male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxybenzyl)guanidine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 1-(4-Methoxybenzyl)guanidine, a substituted guanidine derivative of interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical discussions to offer actionable, field-proven methodologies. We will explore the fundamental physicochemical principles governing the solubility of guanidinium compounds, detail robust protocols for both kinetic and thermodynamic solubility assessment, and provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and similar molecules.

Introduction: The Criticality of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For a drug candidate to be efficacious, it must first be in solution to be absorbed and reach its biological target. Poor solubility can severely limit oral bioavailability, hinder formulation development, and lead to unreliable in vitro assay results.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a critical predictor of its developmental potential.

1-(4-Methoxybenzyl)guanidine, as a derivative of guanidine, presents a unique set of physicochemical characteristics that directly influence its solubility. The guanidinium group is strongly basic with a pKaH around 13.6, meaning it exists almost exclusively as the protonated, highly polar guanidinium cation at physiological pH.[2][3] This inherent polarity suggests good aqueous solubility, a characteristic of the parent guanidine molecule which is highly soluble in water.[4][5] However, the introduction of the lipophilic 4-methoxybenzyl group creates a molecule with amphipathic properties, suggesting that its solubility will be a nuanced interplay between its polar head and non-polar tail.

This guide will provide the necessary protocols to empirically determine this balance, enabling researchers to make informed decisions in the drug development pipeline.

Physicochemical Foundations of 1-(4-Methoxybenzyl)guanidine Solubility

The solubility of 1-(4-Methoxybenzyl)guanidine is governed by several key factors:

-

The Guanidinium Group and pH-Dependent Solubility: The guanidine moiety is a strong base.[2] Consequently, the solubility of 1-(4-Methoxybenzyl)guanidine is expected to be highly dependent on the pH of the aqueous medium. In acidic to neutral solutions, the guanidinium group will be protonated, forming a cation that readily interacts with polar water molecules, leading to higher solubility. As the pH becomes more alkaline and approaches the pKa of the guanidinium group, the neutral, less polar form will begin to predominate, likely leading to a significant decrease in aqueous solubility.

-

Impact of the 4-Methoxybenzyl Moiety: This substituent introduces a significant non-polar character to the molecule. This can enhance solubility in organic solvents and potentially in lipid-based formulation vehicles. However, it will also act to decrease aqueous solubility compared to unsubstituted guanidine.

-

Solvent Polarity: In line with the "like dissolves like" principle, the polar, protonated form of 1-(4-Methoxybenzyl)guanidine will be more soluble in polar solvents such as water, methanol, and ethanol.[4] Its solubility in non-polar organic solvents is expected to be limited.[4]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] This is an important consideration for both experimental design and formulation.

The interplay of these factors necessitates a multi-faceted experimental approach to fully characterize the solubility profile.

Experimental Determination of Solubility: A Methodological Overview

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] While not a true measure of equilibrium, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][6] This "shake-flask" method is considered the gold standard and is crucial for later-stage development and formulation.[7]

The following sections provide detailed protocols for determining both types of solubility for 1-(4-Methoxybenzyl)guanidine.

Visualizing the Solubility Workflow

The general workflow for determining the solubility of a compound is depicted below.

Sources

- 1. evotec.com [evotec.com]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Guide to the Structural Elucidation of 1-(4-Methoxybenzyl)guanidine: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The guanidinium cation is a cornerstone functional group in medicinal chemistry, prized for its ability to form robust, charge-assisted hydrogen bonds with biological targets. When appended to scaffolds like the 4-methoxybenzyl group, it creates molecules of significant pharmacological interest. A complete understanding of such a molecule's three-dimensional structure is fundamental to rational drug design, offering insights into its stability, solubility, and receptor-binding potential. Despite its relevance, a definitive, publicly accessible crystal structure of 1-(4-Methoxybenzyl)guanidine has not been identified in surveyed academic literature or crystallographic databases. This guide, therefore, serves a dual purpose: it outlines the critical importance of this structural knowledge and provides a comprehensive, field-proven methodological workflow for its determination, from chemical synthesis to final crystallographic analysis.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the protonated form of guanidine, is a highly basic functional group (pKa ≈ 13.6) that is positively charged under physiological conditions. Its planar geometry and ability to act as a multipartite hydrogen bond donor allow it to engage in highly specific and strong interactions with carboxylate, phosphate, and other negatively charged groups found in protein active sites and on nucleic acids.[1][2] This capacity for molecular recognition is a key reason for its prevalence in both natural products and synthetic pharmaceuticals.[1][2]

The 4-methoxybenzyl portion of the molecule is also significant. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, which can engage in π-stacking or cation-π interactions.[1] Determining the precise solid-state conformation of 1-(4-Methoxybenzyl)guanidine would therefore illuminate the interplay between these groups, reveal its preferred packing motifs, and provide a foundational dataset for computational modeling and structure-activity relationship (SAR) studies.

Synthesis and Purification: The Path to a Crystalline Sample

Obtaining a high-quality single crystal is predicated on the synthesis and rigorous purification of the target compound. For benzylguanidine derivatives, a common and effective synthetic strategy involves the reaction of a benzylamine with a guanylating agent.

Rationale for Synthetic Approach:

The synthesis of substituted guanidines is a well-established field. A reliable method often involves the reaction of a primary amine with a cyanamide derivative or a protected S-methylisothiourea, followed by deprotection.[3][4] This approach is favored for its relatively high yields and the availability of starting materials. The hydrochloride salt is typically prepared because the high basicity of the guanidine group makes the free base challenging to handle and crystallize, while the salt form often yields stable, well-ordered crystals.

Detailed Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)guanidinium Chloride

-

Starting Materials: 4-methoxybenzylamine and a suitable guanylating agent (e.g., N,N'-di-Boc-S-methylisothiourea).

-

Step 1: Guanylation:

-

Dissolve 4-methoxybenzylamine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add the guanylating agent (1.1 eq) and a non-nucleophilic base like triethylamine (Et3N) to the solution.[4]

-

Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Isolation of Protected Intermediate:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (N,N'-di-Boc-1-(4-methoxybenzyl)guanidine) by flash column chromatography on silica gel.

-

-

Step 3: Deprotection:

-

Step 4: Final Product Isolation:

-

Evaporate the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the 1-(4-Methoxybenzyl)guanidinium chloride salt as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo. Verify the purity by NMR spectroscopy and mass spectrometry.

-

Crystallization: The Art and Science of Single-Crystal Growth

Crystallization is often the most challenging step in structure determination. It requires a highly pure sample and a systematic exploration of conditions to encourage the slow, ordered growth of a single crystal suitable for diffraction.[5]

Choosing a Crystallization Strategy:

For small, polar organic salts like guanidinium chlorides, slow evaporation and vapor diffusion are highly effective techniques. The choice of solvent is critical; an ideal system involves a solvent in which the compound is moderately soluble and a miscible "anti-solvent" in which it is poorly soluble. This creates a state of supersaturation from which crystals can nucleate and grow.

Detailed Experimental Protocol: Crystallization Trials

-

Solvent Screening:

-

Assess the solubility of the purified 1-(4-Methoxybenzyl)guanidinium chloride in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile).

-

-

Method 1: Slow Evaporation:

-

Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Method 2: Vapor Diffusion (Sitting or Hanging Drop):

-

Sitting Drop: Place a small drop (a few microliters) of a concentrated solution of the compound onto a glass slide or bridge inside a sealed chamber. The chamber reservoir contains a larger volume of a miscible anti-solvent (e.g., diethyl ether or ethyl acetate).

-

Hanging Drop: Invert the setup, with the drop hanging from a coverslip over the anti-solvent reservoir.

-

The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Harvesting:

-

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove one from the mother liquor using a nylon loop.[6]

-

Briefly wick away excess solvent and immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and reduce radiation damage during X-ray exposure.[6]

-

X-ray Diffraction and Structural Analysis: From Diffraction to 3D Model

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

Experimental and Computational Workflow Diagram

Caption: Workflow for the structural elucidation of a small molecule.

Step-by-Step Data Analysis:

-

Data Collection: The cryo-cooled crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

-

Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are then scaled and corrected to produce a reflection file.

-

Structure Solution: The phase problem is solved using computational methods (typically "direct methods" for small molecules) to generate an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction patterns.

-

Validation: The final model is validated using geometric checks and statistical metrics (e.g., R-factors) to ensure its quality and accuracy. The final structure is typically reported in a standard Crystallographic Information File (CIF) format.

Anticipated Structural Features and Data

While the specific crystal structure is not yet known, we can anticipate key features based on the chemistry of guanidinium salts. The protonated guanidinium group is planar and will act as a potent hydrogen bond donor. The chloride anion will act as a hydrogen bond acceptor.

Key Intermolecular Interactions Diagram

Caption: Expected hydrogen bonding between guanidinium donors and chloride acceptors.

A successful structure determination would yield the data summarized in the table below. This table is presented as a template for the expected results.

Table 1: Representative Crystallographic Data

| Parameter | Description | Expected Value/Type |

| Chemical Formula | C9H14ClN3O | - |

| Formula Weight | 215.68 g/mol | - |

| Crystal System | e.g., Monoclinic, Orthorhombic | - |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | - |

| a, b, c (Å) | Unit cell dimensions | ~5-20 Å |

| α, β, γ (°) | Unit cell angles | 90° or specific values |

| Volume (ų) | Volume of the unit cell | ~800-2000 ų |

| Z | Molecules per unit cell | 2, 4, or 8 |

| Dcalc (g/cm³) | Calculated density | ~1.2-1.5 g/cm³ |

| R₁ [I > 2σ(I)] | Final R-factor for observed data | < 0.05 |

| wR₂ (all data) | Weighted R-factor for all data | < 0.15 |

Conclusion and Path Forward

The determination of the single-crystal X-ray structure of 1-(4-Methoxybenzyl)guanidine is a crucial step toward fully understanding its physicochemical properties and potential as a pharmacological scaffold. This guide provides a comprehensive, technically grounded workflow that any equipped research laboratory can follow to achieve this goal. The resulting structural data would be a valuable contribution to the fields of medicinal chemistry and materials science. Researchers who successfully determine this structure are strongly encouraged to disseminate their findings by publishing in a peer-reviewed journal and depositing the crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) as a CSD Communication to ensure its accessibility to the global scientific community.[9]

References

-

ResearchGate. Hexaethylguanidinium Salts. (2014). Available from: [Link]

-

PubChem. 1-(4-methoxyphenyl)guanidine carbonate. (2026). Available from: [Link]

-

MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). Available from: [Link]

-

MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Available from: [Link]

-

ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. (2018). Available from: [Link]

-

NIH. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Available from: [Link]

-

NIH. x Ray crystallography. (2000). Available from: [Link]

- Google Patents. Preparation method of guanidine hydrochloride. (2024).

-

MP Biomedicals. Guanidine Hydrochloride. (n.d.). Available from: [Link]

-

Wikipedia. X-ray crystallography. (2026). Available from: [Link]

-

NIH. CSD Communications of the Cambridge Structural Database. (2022). Available from: [Link]

-

US Pharmacopeia. CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022). Available from: [Link]

-

ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Available from: [Link]

-

JOCPR. Applications of Guanidine in Pharmaceutical Field. (2013). Available from: [Link]

-

NIH. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Available from: [Link]

-

PubChem. 1-(2-(5-(4-Chlorobenzyl)-1-(4-methoxybenzyl)-4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)ethyl)guanidine. (2026). Available from: [Link]

-

Creative BioMart. X-ray Crystallography. (n.d.). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. 4-Methoxybenzoyl Chloride | LGC Standards [lgcstandards.com]

- 4. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (4-Methoxy-3-nitrobenzylideneamino)guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 1-(4-Methoxybenzyl)guanidine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Methoxybenzyl)guanidine

Introduction

1-(4-Methoxybenzyl)guanidine is a small molecule of significant interest in pharmaceutical research and drug development due to its structural relation to compounds with known biological activity. As with any potential therapeutic agent, its precise characterization and quantification in various matrices are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of 1-(4-Methoxybenzyl)guanidine using LC-MS/MS. We will delve into the rationale behind method development choices, from sample preparation to instrument parameter optimization, empowering researchers to build and validate their own high-fidelity analytical workflows.

Physicochemical Properties & Analytical Implications

Understanding the inherent chemical nature of 1-(4-Methoxybenzyl)guanidine is the foundation for developing a successful mass spectrometry method.

-

Structure: The molecule consists of a basic guanidine group attached via a methylene bridge to a 4-methoxybenzyl moiety.

-

Basicity and pKa: The guanidine group is one of the strongest organic bases, with a pKa typically above 13. This is the cornerstone of our analytical strategy. This high basicity means the molecule will be readily protonated to form a stable positive ion ([M+H]⁺) across a very wide pH range. This dictates the choice of positive-ion electrospray ionization (ESI) as the optimal ionization mode.[1]

-

Polarity: The presence of the highly polar, charged guanidinium group at physiological pH makes the molecule highly water-soluble. This property can make it challenging to retain on traditional reversed-phase (C18) chromatography columns.[1] Therefore, alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) are often preferred.[1]

-

Molecular Weight: The monoisotopic mass of the neutral molecule (C₉H₁₃N₃O) is 179.1059 Da. The protonated species, [M+H]⁺, will therefore have an m/z of 180.1137 . High-resolution mass spectrometry (HRMS) can confirm this accurate mass, providing a high degree of confidence in its identification.

The LC-MS/MS Analytical Engine: A Conceptual Overview

The analysis is not just a sequence of steps but a system where each component is chosen to complement the analyte's properties.

The Ionization Source: Electrospray Ionization (ESI)

ESI is the ideal technique for polar, non-volatile molecules like 1-(4-Methoxybenzyl)guanidine.[2] It transfers ions from a liquid solution into the gas phase for MS analysis.

Causality of Choice:

-

Why ESI? The analyte is already prone to forming ions in solution. ESI is a "soft" ionization technique that gently coaxes these pre-formed ions into the gas phase without causing significant fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[3][4]

-

Why Positive Mode? As explained by its high pKa, the guanidine group is exceptionally easy to protonate. Attempting analysis in negative ion mode would be futile.

The ESI process involves applying a high voltage to a capillary, which nebulizes the incoming liquid from the LC into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit and undergoes Coulombic fission, eventually yielding gas-phase analyte ions.[5]

The Mass Analyzer: Tandem Mass Spectrometry (MS/MS)

For both unequivocal identification and precise quantification in complex matrices, tandem mass spectrometry (MS/MS) is essential. This is typically achieved using instruments like a triple quadrupole (QqQ) or a hybrid quadrupole-time-of-flight (Q-TOF) or Quadrupole-Orbitrap mass spectrometer.

The MS/MS process provides a second dimension of selectivity:

-

Q1 (First Quadrupole): Acts as a mass filter, selecting only our ion of interest (the precursor ion), which is the protonated molecule at m/z 180.11.

-

q2 (Collision Cell): The selected ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas induce fragmentation of the precursor ion. This process is known as Collision-Induced Dissociation (CID).

-

Q3 (Third Quadrupole): This quadrupole scans or selects for the specific fragment ions (product ions) generated in the collision cell.

This precursor → product ion transition is highly specific to the analyte's chemical structure, effectively filtering out chemical noise from the sample matrix.

A Validated Experimental Workflow

This section details a robust, self-validating protocol for the analysis of 1-(4-Methoxybenzyl)guanidine.

Caption: High-level workflow for quantitative analysis.

Sample Preparation Protocol

The goal is to remove interfering matrix components (salts, proteins, lipids) while efficiently recovering the analyte.[6][7] The high polarity of the analyte means that typical reversed-phase solid-phase extraction (SPE) may result in poor recovery.

Protocol: Protein Precipitation (for Plasma/Serum)

-

Aliquot: Transfer 100 µL of the biological sample to a 1.5 mL microcentrifuge tube.

-

Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (e.g., 1-(4-Methoxybenzyl)guanidine-d₄) in 50% methanol. The use of a stable isotope-labeled IS is critical as it co-elutes and experiences the same ionization efficiency and potential matrix effects as the analyte, ensuring the highest accuracy.[1][8]

-

Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate). This ensures compatibility with the LC method.

-

Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A HILIC method is proposed for optimal retention and peak shape.[1]

| Parameter | Recommended Setting | Rationale |

| Column | HILIC Column (e.g., Amide, Silica) | Provides retention for highly polar compounds that elute in the void volume on C18 columns. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Ammonium formate is a volatile buffer compatible with MS. The acidic pH ensures the analyte is protonated. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for elution in HILIC mode. |

| Gradient | 95% B → 50% B over 5 min | A standard gradient for eluting polar compounds. Starts with high organic to promote retention. |

| Flow Rate | 0.4 mL/min | Standard analytical flow rate compatible with ESI. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |

Mass Spectrometry (MS) Method

The method is built around a Multiple Reaction Monitoring (MRM) experiment for quantification on a triple quadrupole instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Essential due to the high basicity of the guanidine group. |

| Capillary Voltage | +3.5 kV | Optimizes the electrospray process for ion formation.[5] |

| Source Temp. | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI droplets. |

| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the desolvation process. |

| Collision Gas | Argon | Inert gas used for Collision-Induced Dissociation (CID). |

| MRM Transitions | See Table Below | Specific precursor-product pairs for identification and quantification. |

Data Interpretation: Fragmentation Pathway

The structural identity of 1-(4-Methoxybenzyl)guanidine is confirmed by its specific fragmentation pattern. Upon CID, the protonated molecular ion ([M+H]⁺ at m/z 180.1) fragments at its weakest bonds to produce stable product ions.

Proposed MRM Transitions for Quantification and Confirmation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| 1-(4-Methoxybenzyl)guanidine | 180.1 | 121.1 | Quantifier | 15 |

| 1-(4-Methoxybenzyl)guanidine | 180.1 | 106.1 | Qualifier | 25 |

| Internal Standard (-d₄) | 184.1 | 125.1 | Quantifier | 15 |

Rationale for Fragmentation: The most probable fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the guanidine group. This is a classic benzylic cleavage, which is favored due to the formation of the highly stable 4-methoxybenzyl cation.

-

m/z 180.1 → 121.1 (Quantifier): This transition represents the loss of guanidine (neutral loss of 59 Da) to form the 4-methoxybenzyl cation . This is an abundant and stable fragment, making it an excellent choice for quantification.[9][10]

-

m/z 180.1 → 106.1 (Qualifier): This likely represents the subsequent loss of a methyl group (-15 Da) from the m/z 121.1 fragment. The ratio of the quantifier to the qualifier peak should be constant across all samples and standards, providing an additional layer of confirmation.

Sources

- 1. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tecan.com [tecan.com]

- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Characterizing the Protein Binding Properties of 1-(4-Methoxybenzyl)guanidine

Introduction: The Guanidinium Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a "privileged scaffold." Its inherent positive charge and capacity to act as a potent hydrogen bond donor allow it to form highly specific and strong interactions with biological macromolecules.[1][2] This functionality, which famously mimics the side chain of the amino acid arginine, enables guanidine-containing molecules to target a diverse array of proteins, including enzymes, ion channels, and receptors, often by engaging with specific arginine-binding pockets.[3][4]

1-(4-Methoxybenzyl)guanidine is a small molecule featuring this critical guanidinium group appended to a methoxybenzyl moiety. While specific data on this compound is emerging, its structural components suggest a significant potential for targeted protein interactions. The guanidinium group can engage in electrostatic interactions and hydrogen bonding, while the aromatic ring may participate in hydrophobic or π-stacking interactions.

This guide serves as a comprehensive technical framework for any research, scientist, or drug development professional seeking to elucidate the protein binding characteristics of 1-(4-Methoxybenzyl)guanidine. We will move beyond a simple listing of methods to provide an integrated strategy, explaining the causal logic behind experimental choices. The journey will span from the unbiased discovery of novel protein targets to the precise biophysical quantification of binding kinetics and thermodynamics, equipping researchers with the knowledge to build a complete interaction profile for this and similar molecules.

Part 1: Foundational Principles of Guanidinium-Protein Interactions

The interaction of a guanidinium-containing molecule with a protein is governed by fundamental physicochemical principles. The guanidinium group is protonated at physiological pH, rendering it cationic and planar due to resonance stabilization. This structure dictates its primary modes of interaction:

-

Salt Bridges and Electrostatic Interactions: The positive charge is a powerful driver for forming strong salt bridges with negatively charged amino acid residues, namely aspartate (Asp) and glutamate (Glu).

-

Hydrogen Bonding: The guanidinium group possesses multiple hydrogen bond donors that can form a network of interactions with backbone carbonyls or the side chains of residues like asparagine and glutamine.[5]

-

Hydrophobic and Aromatic Interactions: The 4-methoxybenzyl portion of the molecule introduces the potential for hydrophobic interactions with nonpolar pockets on the protein surface. Studies have shown that for some proteins, the presence of adjacent hydrophobic regions enhances guanidine binding.[6]

Understanding these potential interactions is crucial for designing experiments and interpreting the resulting data.

Part 2: Experimental Strategy for Unbiased Target Identification

The first critical step in characterizing a novel compound is to identify its protein binding partners within a complex biological system. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is the gold-standard "fishing" expedition for this purpose.[7]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle of the Method: This technique relies on using the small molecule of interest as "bait" to capture its binding partners from a cell or tissue lysate.[8] The small molecule, 1-(4-Methoxybenzyl)guanidine, is first chemically immobilized onto a solid support (a resin). When a complex protein mixture is passed over this resin, proteins that have a specific affinity for the compound will bind, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][9]

Step-by-Step Experimental Protocol:

-

Immobilization of Ligand:

-

Rationale: Covalently attaching 1-(4-Methoxybenzyl)guanidine to a solid support is the critical first step. An amine-reactive resin like NHS-activated Sepharose is a common choice, targeting the primary amine of the guanidine group. To avoid steric hindrance, a resin with a spacer arm is highly recommended, which positions the ligand away from the matrix backbone, making it more accessible.[10]

-

Procedure:

-

Wash 1 mL of NHS-activated Sepharose resin with 10 mL of ice-cold 1 mM HCl.

-

Immediately dissolve 1-(4-Methoxybenzyl)guanidine in a suitable coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 10-20 mM.

-

Mix the ligand solution with the washed resin and incubate overnight at 4°C with gentle rotation.

-

Quench unreacted NHS esters by adding 1 M Tris-HCl pH 8.0 or ethanolamine and incubating for 2 hours.

-

Wash the resin extensively with alternating high pH (e.g., Tris buffer) and low pH (e.g., acetate buffer) solutions to remove non-covalently bound ligand.

-

Prepare a control "mock" resin by following the same procedure but omitting the ligand. This is a critical self-validating step to identify proteins that bind non-specifically to the resin itself.

-

-

-

Protein Extraction:

-

Prepare a native protein lysate from the cells or tissue of interest using a mild lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

-

Determine the total protein concentration using a standard assay (e.g., BCA).

-

-

Binding and Elution:

-

Incubate a defined amount of total protein (e.g., 5-10 mg) with the affinity resin and the mock resin for 2-4 hours at 4°C.

-

Wash the resins 3-5 times with lysis buffer to remove unbound proteins. The stringency of these washes is key to reducing background.

-

Elute the bound proteins. Elution strategies include:

-

Competitive Elution: Use a high concentration of free 1-(4-Methoxybenzyl)guanidine. This is the most specific method.

-

pH Shift: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to disrupt ionic interactions.

-

Denaturation: Use a denaturing buffer (e.g., SDS-PAGE loading buffer). This is effective but precludes functional assays of the eluted protein.

-

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize the protein bands (e.g., with Coomassie stain). Excise bands that are present in the ligand elution but absent or significantly reduced in the mock control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by LC-MS/MS to determine the amino acid sequence and identify the proteins.

-

Part 3: Quantitative Biophysical Characterization

Once a putative target protein is identified and purified, the next phase is to precisely quantify the binding interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free technologies that provide complementary information.

Methodology 1: Surface Plasmon Resonance (SPR)

Principle of the Method: SPR is an optical technique that measures molecular interactions in real-time.[11] In a typical experiment for a small molecule, the larger protein target (ligand) is immobilized on a sensor chip.[12] When the small molecule (analyte) is flowed over the surface, its binding causes an increase in mass, which in turn changes the refractive index at the surface.[12] This change is detected and plotted on a sensorgram, allowing for the calculation of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).[13]

Step-by-Step Experimental Protocol:

-

Protein Immobilization:

-

Rationale: For small molecule analysis, immobilizing the protein ligand is standard practice as it requires a high surface density to generate a sufficient signal upon binding of the low molecular weight analyte.[14]

-

Procedure:

-

Activate a carboxymethylated dextran (CM5) sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via primary amines.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in parallel (activated and deactivated without protein) to serve as a control for non-specific binding and bulk refractive index changes.

-

-

-

Binding Analysis:

-

Prepare a dilution series of 1-(4-Methoxybenzyl)guanidine in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kₑ (e.g., from 0.1x to 10x Kₑ). Include a buffer-only (zero analyte) injection for double referencing.

-

Inject each concentration over the protein and reference surfaces for a set amount of time (association phase), followed by a flow of running buffer only (dissociation phase).

-

After each cycle, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference channel and the zero-analyte injection from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to extract kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).

-

Methodology 2: Isothermal Titration Calorimetry (ITC)

Principle of the Method: ITC is the gold standard for measuring the thermodynamics of binding. It directly quantifies the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16] By titrating the small molecule into a solution containing the target protein, a complete thermodynamic profile—including binding affinity (Kₐ or Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—can be determined in a single experiment.[16]

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Rationale: Meticulous sample preparation is paramount for ITC. Both the protein and the small molecule must be in identical, degassed buffer to avoid large heats of dilution that can mask the binding signal.

-

Procedure:

-

Dialyze the purified target protein extensively against the final ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

-

Dissolve the 1-(4-Methoxybenzyl)guanidine in the final dialysis buffer.

-

Accurately determine the concentrations of both protein and ligand solutions.

-

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the 1-(4-Methoxybenzyl)guanidine solution into the injection syringe, typically at a concentration 10-15 times that of the protein.

-

Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while maintaining a constant temperature.

-

-

Data Analysis:

-

The raw data consists of heat bursts for each injection. Integrating the area under each peak gives the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., a single set of sites model) to determine n, Kₐ, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Data Summary and Interpretation

The data obtained from these quantitative methods provide a deep understanding of the interaction.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Insight Provided |

| Affinity (Kₑ) | Yes (kₑ/kₐ) | Yes (1/Kₐ) | How tightly the compound binds to the target. |

| Kinetics (kₐ, kₑ) | Yes | No | The speed of binding and unbinding (residence time). |

| Thermodynamics (ΔH, ΔS) | No (possible with temp variation) | Yes (Directly) | The driving forces of the interaction (H-bonds vs. hydrophobic). |

| Stoichiometry (n) | No | Yes | The ratio in which the molecules bind (e.g., 1:1, 2:1). |

| Key Requirement | Protein Immobilization | No Immobilization | SPR requires one partner to be surface-bound; ITC is a solution-based measurement. |

Conclusion

Characterizing the protein binding properties of a novel compound like 1-(4-Methoxybenzyl)guanidine is a multi-step, integrated process that builds from broad discovery to precise quantification. By first employing an unbiased screening method such as AC-MS, researchers can identify the relevant biological targets in a complex proteome. Subsequent validation and characterization with gold-standard biophysical techniques like SPR and ITC provide the high-resolution data on affinity, kinetics, and thermodynamics essential for drug development and mechanistic studies. This systematic approach, grounded in the fundamental principles of molecular interactions, provides the robust, self-validating data required to confidently understand the biological activity of 1-(4-Methoxybenzyl)guanidine and to guide its future development.

References

- Qinmu, J. (2022). Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd.

- Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- Various Authors. (n.d.).

- Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed.

- Various Authors. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis.

- Gabelica, V., et al. (n.d.).

- Various Authors. (n.d.). Methods to investigate protein–protein interactions. Wikipedia.

- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.

- Camilloni, C., et al. (n.d.). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PMC - NIH.

- Various Authors. (2025).

- Lomenick, B., et al. (n.d.).

- Tether, H. (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.

- Various Authors. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines.

- Geyer, C. R., et al. (2004). A systematic method for identifying small-molecule modulators of protein–protein interactions. PNAS.

- Linder, T., et al. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central.

- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- Creative Biolabs. (n.d.). Affinity Chromatography.

- Smith, J. S., & Scholtz, J. M. (1996).

- Peram, T., et al. (n.d.). Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography.

- Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR).

- Various Authors. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC.

- Conduct Science. (2019).

- Malvern Panalytical. (2017). Isothermal titration calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog.

- Cube Biotech. (n.d.).

- Various Authors. (2025). Methods for the Elucidation of Protein-Small Molecule Interactions.

- Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5. Sigma-Aldrich.

- Tan, E., & Hor, A. T. S. (n.d.).

- Various Authors. (n.d.).

- Turnbull, A. P., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.

- Reichart, T. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.

- Various Authors. (n.d.). Guanidine – Knowledge and References. Taylor & Francis.

- Various Authors. (2015). How can I purify a protein using guanidium hydrochloride?.

- Berlinck, R. G. S. (2015).

- Zhou, Y., et al. (n.d.).

Sources

- 1. Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. conductscience.com [conductscience.com]

- 9. researchgate.net [researchgate.net]

- 10. cube-biotech.com [cube-biotech.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Methoxybenzyl)guanidine Interactions

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1-(4-Methoxybenzyl)guanidine, a molecule of significant interest due to the established pharmacological importance of the guanidine functional group.[1] While specific quantitative bioactivity data for this particular compound remains largely uncharacterized in public domains, its structural motifs—the potent guanidinium cation and a substituted phenyl ring—suggest a high potential for diverse biological interactions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of modern computational techniques to predict and analyze its molecular interactions. We will delve into the causality behind experimental choices, providing not just a methodology, but a self-validating system for robust and reproducible results. The protocols outlined herein are grounded in established scientific principles and supported by authoritative references, ensuring a high degree of scientific integrity.

Introduction: The Rationale for In Silico Investigation

The guanidine moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2][3][4] Its potency stems from the guanidinium group, which is protonated at physiological pH, allowing it to form strong, delocalized hydrogen bonds and electrostatic interactions with biological targets such as enzymes and ion channels.[1][5] The structure of 1-(4-Methoxybenzyl)guanidine, with its methoxy-substituted phenyl ring, presents a unique combination of a potent interaction group with a moiety that can influence pharmacokinetic properties.

Given the current gap in experimental data for 1-(4-Methoxybenzyl)guanidine, in silico modeling emerges as a powerful and cost-effective initial step to explore its therapeutic potential.[6] Computational approaches, such as molecular docking and molecular dynamics, allow us to predict binding affinities, identify potential biological targets, and elucidate the molecular mechanisms of interaction, thereby guiding future experimental validation.[6][7][8][9][10]

This guide will provide a structured, practical workflow for the in silico characterization of 1-(4-Methoxybenzyl)guanidine, from ligand and protein preparation to advanced simulation and analysis techniques.

Foundational Principles: Understanding the Guanidinium Group

The guanidinium group is the conjugate acid of guanidine and is characterized by its planar, symmetric structure with three amino groups bonded to a central carbon atom.[5] This arrangement leads to significant resonance stabilization of the positive charge, making it a highly stable cation in aqueous solutions.[5] Its pKaH of 13.6 ensures it is almost exclusively in its protonated guanidinium form at physiological pH.[5] This inherent positive charge is a key determinant of its biological activity, often mediating interactions with negatively charged residues like aspartate and glutamate in protein binding pockets.[11]

The In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the computational modeling of 1-(4-Methoxybenzyl)guanidine. This process is designed to be iterative and self-validating, with each step building upon the last to refine our understanding of the molecule's potential interactions.

Ligand Preparation: Defining the Molecule

Accurate representation of the ligand is critical for meaningful simulation results. This initial phase involves generating a 3D structure of 1-(4-Methoxybenzyl)guanidine and optimizing its geometry.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 1-(4-Methoxybenzyl)guanidine using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and finds a low-energy starting conformation.

-

Protonation State: Given the high basicity of the guanidine group, ensure it is protonated to the guanidinium form.[5] Most molecular modeling software will handle this automatically at a specified physiological pH (e.g., 7.4).

-

Charge Calculation: Calculate partial atomic charges for the ligand. The AM1-BCC charge model is a commonly used and effective method for this purpose.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .pdbqt).

Target Identification and Preparation

Since the specific biological targets of 1-(4-Methoxybenzyl)guanidine are not well-defined, a rational approach to target selection is necessary. This can be based on the known targets of other guanidine-containing compounds, such as ion channels (e.g., acid-sensing ion channels - ASICs), enzymes, and receptors.[11][12][13] For this guide, we will use a hypothetical protein target with a well-defined binding pocket known to accommodate similar ligands.

Experimental Protocol: Protein Target Preparation

-

Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14] Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be retained temporarily to define the binding pocket.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH. This can be done using tools like H++ or the pdb2gmx tool in GROMACS.[15]

-

Force Field Assignment: Assign a suitable force field for the protein (e.g., CHARMM36, AMBER).[15]

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is a crucial step for generating initial hypotheses about the binding mode and affinity.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

-

Docking Simulation: Run the docking simulation using software such as AutoDock Vina or Glide. The program will sample different conformations and orientations of the ligand within the defined grid box.

-

Scoring and Ranking: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

-

Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.[17][18][19][20] The guanidinium group is expected to form strong electrostatic interactions with acidic residues.[11]

Data Presentation: Predicted Binding Affinities

| Docking Program | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | -8.5 | ASP120, GLU234, TYR88 |

| Glide (Schrödinger) | -9.2 | ASP120, GLU234, PHE150 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulation: Exploring Complex Stability